![molecular formula C14H22O B12546316 3-[(1S)-4-(But-3-en-1-yl)-1-methylcyclohex-2-en-1-yl]propanal CAS No. 663919-87-7](/img/structure/B12546316.png)
3-[(1S)-4-(But-3-en-1-yl)-1-methylcyclohex-2-en-1-yl]propanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(1S)-4-(But-3-en-1-yl)-1-methylcyclohex-2-en-1-yl]propanal is a complex organic compound with a unique structure that includes a cyclohexene ring, a butenyl side chain, and an aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1S)-4-(But-3-en-1-yl)-1-methylcyclohex-2-en-1-yl]propanal typically involves multiple steps, starting from simpler organic molecules. One common approach is the Diels-Alder reaction, which forms the cyclohexene ring. The butenyl side chain can be introduced through a Wittig reaction, and the aldehyde group can be added via oxidation of a primary alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalysts to increase yield and efficiency. High-pressure reactors and continuous flow systems can be employed to optimize reaction conditions and scale up the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(1S)-4-(But-3-en-1-yl)-1-methylcyclohex-2-en-1-yl]propanal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The butenyl side chain can undergo electrophilic addition reactions, where the double bond reacts with halogens or hydrogen halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (Cl₂, Br₂), hydrogen halides (HCl, HBr)
Major Products Formed
Oxidation: 3-[(1S)-4-(But-3-en-1-yl)-1-methylcyclohex-2-en-1-yl]propanoic acid
Reduction: 3-[(1S)-4-(But-3-en-1-yl)-1-methylcyclohex-2-en-1-yl]propanol
Substitution: Halogenated derivatives of the original compound
Applications De Recherche Scientifique
3-[(1S)-4-(But-3-en-1-yl)-1-methylcyclohex-2-en-1-yl]propanal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the synthesis of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism by which 3-[(1S)-4-(But-3-en-1-yl)-1-methylcyclohex-2-en-1-yl]propanal exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular signaling pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[(1S)-4-(But-3-en-1-yl)-1-methylcyclohex-2-en-1-yl]propanol: The reduced form of the compound with an alcohol group instead of an aldehyde.
3-[(1S)-4-(But-3-en-1-yl)-1-methylcyclohex-2-en-1-yl]propanoic acid: The oxidized form with a carboxylic acid group.
3-[(1S)-4-(But-3-en-1-yl)-1-methylcyclohex-2-en-1-yl]propyl chloride: A halogenated derivative.
Propriétés
Numéro CAS |
663919-87-7 |
|---|---|
Formule moléculaire |
C14H22O |
Poids moléculaire |
206.32 g/mol |
Nom IUPAC |
3-[(1S)-4-but-3-enyl-1-methylcyclohex-2-en-1-yl]propanal |
InChI |
InChI=1S/C14H22O/c1-3-4-6-13-7-10-14(2,11-8-13)9-5-12-15/h3,7,10,12-13H,1,4-6,8-9,11H2,2H3/t13?,14-/m0/s1 |
Clé InChI |
UGQFGEXTKNTTTR-KZUDCZAMSA-N |
SMILES isomérique |
C[C@]1(CCC(C=C1)CCC=C)CCC=O |
SMILES canonique |
CC1(CCC(C=C1)CCC=C)CCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


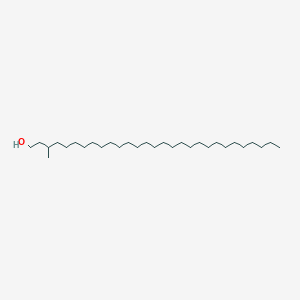
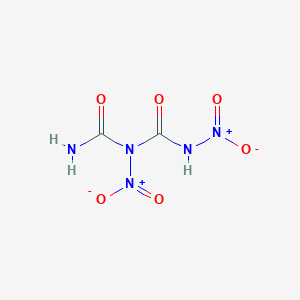
phosphanium bromide](/img/structure/B12546250.png)
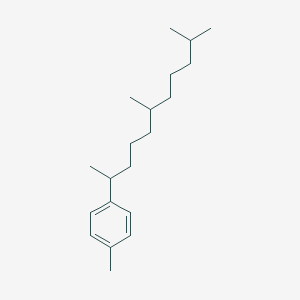
![(3R)-8-[(2S,3S)-3-Heptyloxiran-2-yl]-8-methoxyoct-1-ene-4,6-diyn-3-ol](/img/structure/B12546265.png)

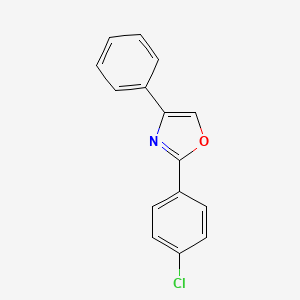
![4-{[(4-Amino-3-methylphenyl)methyl]amino}butan-1-OL](/img/structure/B12546286.png)
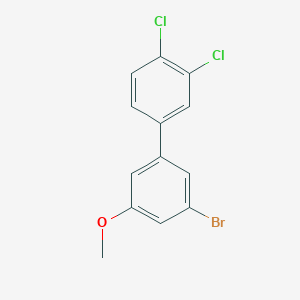
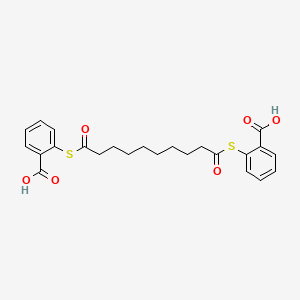
![2-[4-(1,1-Dimethylethyl)-1,2,3-thiadiazol-5-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12546305.png)
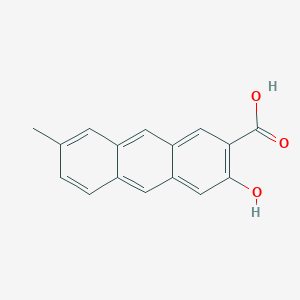
![N-[(1,3-Thiazol-2-yl)sulfanyl]aniline](/img/structure/B12546325.png)

